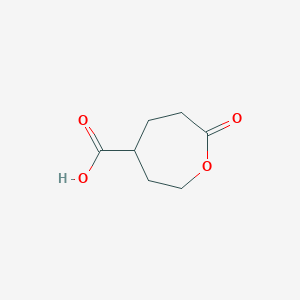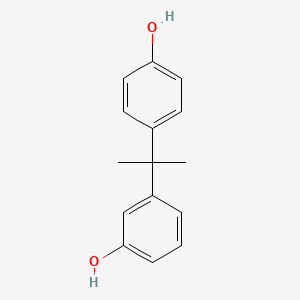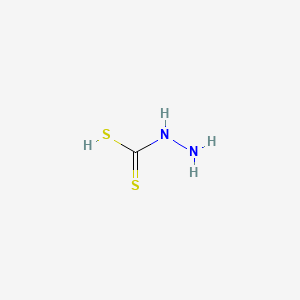
7-Oxooxepane-4-carboxylic acid
Descripción general
Descripción
7-Oxooxepane-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H10O4 It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxooxepane-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 7-hydroxyoxepane-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the selective oxidation of the hydroxyl group to a ketone.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxooxepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield 7-hydroxyoxepane-4-carboxylic acid.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 7-Hydroxyoxepane-4-carboxylic acid.
Substitution: Esters, amides, and other derivatives.
Aplicaciones Científicas De Investigación
7-Oxooxepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Oxooxepane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid functional groups allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
7-Hydroxyoxepane-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a ketone.
7-Oxoheptanoic acid: Similar structure but with a linear chain instead of a ring.
4-Oxoheptanoic acid: Similar structure but with the ketone and carboxylic acid groups on a linear chain.
Uniqueness: 7-Oxooxepane-4-carboxylic acid is unique due to its seven-membered oxepane ring, which imparts distinct chemical and physical properties compared to its linear and six-membered ring analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
7-oxooxepane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6-2-1-5(7(9)10)3-4-11-6/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJHLUMDKXSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665756 | |
| Record name | 7-Oxooxepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485817-06-9 | |
| Record name | 7-Oxooxepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)







![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)

